molecular formula C6H4N4O2S B2871458 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 1496150-24-3

2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B2871458
CAS No.: 1496150-24-3
M. Wt: 196.18
InChI Key: WNRJFVLIODINOD-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both pyrazole and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the pyrazole ring and the thiazole moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole typically involves the reaction of 4-nitro-1H-pyrazole with a thiazole precursor under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester, an aldehyde, and a thiourea in the presence of a catalyst . The reaction is usually carried out under mild and solvent-free conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-amino-1H-pyrazol-3-yl)-1,3-thiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coordination Complexes:

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is unique due to the combination of the nitro group and the thiazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c11-10(12)4-3-8-9-5(4)6-7-1-2-13-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJFVLIODINOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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